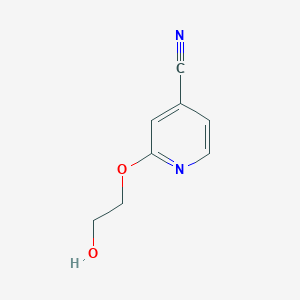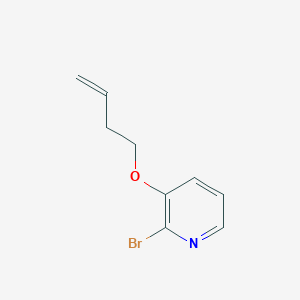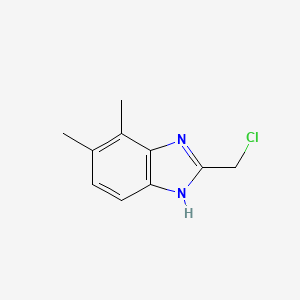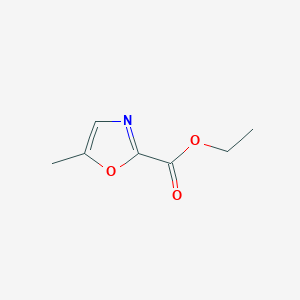
Ethyl 5-methyloxazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-methyloxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The ethyl ester group at the 2-position and a methyl group at the 5-position are characteristic for this compound. While the specific compound ethyl 5-methyloxazole-2-carboxylate is not directly mentioned in the provided papers, the related chemistry and synthesis methods for oxazole derivatives can provide insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles, utilizing regiocontrolled halogenation and palladium-catalyzed coupling reactions . Similarly, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been described as an efficient access to (hetero)aryloxazoles . These methods indicate that palladium-catalyzed reactions are a common strategy for introducing substituents into the oxazole ring, which could potentially be applied to the synthesis of ethyl 5-methyloxazole-2-carboxylate.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. This structure is known to influence the photophysical properties of the compounds, as seen in the study of ethyl 2-arylthiazole-5-carboxylates, where the absorptions are mainly due to π→π* transitions . Although the specific molecular structure of ethyl 5-methyloxazole-2-carboxylate is not detailed in the provided papers, the general structure of oxazole derivatives suggests that similar photophysical properties may be expected.
Chemical Reactions Analysis
Oxazole derivatives undergo various chemical reactions, including arylation and vinylation, as demonstrated by the reaction of organolead triacetates with 4-ethoxycarbonyl-2-methyloxazol-5-one . The resulting α-aryl and α-vinyl N-acetylglycine ethyl esters from these reactions indicate the reactivity of the oxazole ring towards electrophilic substitution. These reactions could be relevant for further functionalization of ethyl 5-methyloxazole-2-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. For example, the photophysical properties and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates have been studied, showing fluorescence and the ability to act as singlet-oxygen sensitizers . The enantioselective synthesis of oxazole derivatives also highlights the importance of stereochemistry in the physical properties of these compounds . While the specific physical and chemical properties of ethyl 5-methyloxazole-2-carboxylate are not provided, the general behavior of oxazole derivatives can give an indication of its potential properties.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
The exploration of antioxidant activities in compounds is crucial for various fields, including food engineering, medicine, and pharmacy. A review by Munteanu and Apetrei (2021) elaborates on the critical presentation of tests used to determine antioxidant activity, highlighting the importance of understanding chemical reactions and the kinetics of processes involving antioxidants. Although Ethyl 5-methyloxazole-2-carboxylate is not directly mentioned, the methodologies for assessing antioxidant capacities could be relevant for studying its derivatives or related compounds (Munteanu & Apetrei, 2021).
Enzymatic and Microbial Interactions
The study of enzyme inhibitors, such as DNA methyltransferase inhibitors, offers insights into the modulation of genetic expression and the potential for cancer treatment. While Goffin and Eisenhauer (2002) discuss the clinical applications and limitations of specific DNA methyltransferase inhibitors, this line of research could inform the development of new compounds, including Ethyl 5-methyloxazole-2-carboxylate derivatives, for therapeutic purposes (Goffin & Eisenhauer, 2002).
Green Chemistry and Sustainable Materials
Chernyshev, Kravchenko, and Ananikov (2017) discuss the conversion of plant biomass into furan derivatives, emphasizing the role of 5-Hydroxymethylfurfural (HMF) as a platform chemical for producing sustainable materials and fuels. This research underscores the importance of developing efficient synthesis methods and finding renewable feedstocks for the chemical industry, potentially including Ethyl 5-methyloxazole-2-carboxylate as a precursor or derivative in sustainable chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Triazole Derivatives and Their Bioactivities
Ferreira et al. (2013) provide an overview of the patent landscape for triazole derivatives between 2008 and 2011, highlighting their diverse biological activities. Given the structural relation, research into triazole derivatives offers valuable insights into the potential medicinal and chemical applications of Ethyl 5-methyloxazole-2-carboxylate and its analogs (Ferreira et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLWUGRGBPYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924982 | |
| Record name | Ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyloxazole-2-carboxylate | |
CAS RN |
124999-43-5, 33123-68-1 | |
| Record name | Ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

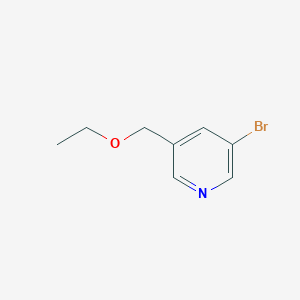
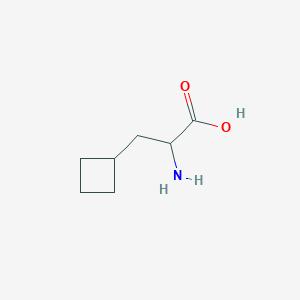




![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
